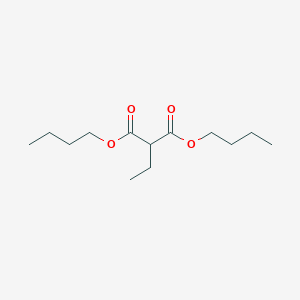

Ethylmalonic acid dibutyl ester

概要

説明

Ethylmalonic acid dibutyl ester, also known as dibutyl ethylpropanedioate, is an organic compound with the molecular formula C₁₃H₂₄O₄. It is a diester derived from ethylmalonic acid and is commonly used in organic synthesis due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: Ethylmalonic acid dibutyl ester can be synthesized through the esterification of ethylmalonic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced by the condensation of ethylbutyrate and dibutyloxalate. This method is preferred due to its efficiency and scalability .

化学反応の分析

Types of Reactions: Ethylmalonic acid dibutyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield ethylmalonic acid and butanol.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.

Alkylation: The ester can be alkylated at the alpha position to form substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous acid or base.

Decarboxylation: Requires heating under controlled conditions.

Alkylation: Involves the use of alkyl halides and a base such as sodium ethoxide.

Major Products:

Hydrolysis: Ethylmalonic acid and butanol.

Decarboxylation: Butyl acetate and carbon dioxide.

Alkylation: Substituted ethylmalonic acid dibutyl esters

科学的研究の応用

Chemical Properties and Structure

Ethylmalonic acid dibutyl ester is characterized by the chemical formula and a molecular weight of approximately 244.33 g/mol. Its structure consists of two butyl groups attached to the ethylmalonic acid backbone, which contributes to its solubility and reactivity in various chemical processes .

Industrial Applications

- Plasticizers :

- Coatings and Adhesives :

- Intermediate in Organic Synthesis :

Pharmaceutical Applications

- Drug Formulation :

- Controlled Release Systems :

Case Study 1: Use in Paints

A study conducted on the incorporation of EMDBE into acrylic emulsions demonstrated significant improvements in water resistance and durability compared to formulations without the ester. The findings indicated that EMDBE enhances the mechanical properties of the coatings while maintaining aesthetic qualities such as gloss .

Case Study 2: Pharmaceutical Formulations

Research on the use of EMDBE as a plasticizer in oral dosage forms showed that it improves the film-forming ability of polymer matrices used in tablets, leading to better drug release profiles. This application highlights its potential for enhancing patient compliance through improved medication delivery systems .

作用機序

The mechanism of action of ethylmalonic acid dibutyl ester involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by a nucleophile. This reactivity is facilitated by the presence of the carbonyl group, which makes the ester susceptible to attack by nucleophiles .

類似化合物との比較

Diethyl malonate: Another diester of malonic acid, commonly used in organic synthesis.

Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

Diisopropyl malonate: A diester with isopropyl groups, used in specialized synthetic applications.

Uniqueness: Ethylmalonic acid dibutyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to other malonic acid esters, it offers different steric and electronic effects, making it suitable for particular synthetic routes and applications .

生物活性

Ethylmalonic acid dibutyl ester (EMDBE) is an ester derivative of ethylmalonic acid, a dicarboxylic acid that has garnered interest due to its potential biological activities. This article reviews the biological activity of EMDBE, focusing on its metabolic effects, interactions with microorganisms, and implications for health.

EMDBE is synthesized through the esterification of ethylmalonic acid with butanol. This compound has been studied for its role in various metabolic pathways, particularly in relation to fatty acid metabolism and potential therapeutic applications.

1. Metabolic Effects

Ethylmalonic acid itself is known to be involved in metabolic disorders, particularly those related to fatty acid oxidation. Elevated levels of ethylmalonic acid in biological samples can indicate metabolic dysfunctions. For instance, studies have shown that ethylmalonic aciduria is associated with defects in mitochondrial fatty acid oxidation, leading to a range of clinical symptoms including neurological deficits and metabolic crises .

2. Microbial Interactions

Recent research has demonstrated that dibutyl phthalate (DBP), a related compound, can influence microbial activity. Specifically, studies on Fusarium culmorum and Fusarium oxysporum showed that DBP induced esterase production in these fungi. When supplemented with high concentrations of DBP (1,500 and 2,000 mg/L), these fungi exhibited enhanced growth rates and enzymatic activity, suggesting that similar effects may be expected with EMDBE due to its structural similarities .

Table 1: Effects of DBP on Fusarium Species

| Parameter | Control Medium | 1,500 mg/L DBP | 2,000 mg/L DBP |

|---|---|---|---|

| Specific Growth Rate () | Baseline | Increased | Further Increased |

| Maximum Esterase Activity (U/L) | Low | Moderate (292.5) | High (208.5) |

| Biomass Yield () | Low | Increased | Highest |

Case Study 1: Ethylmalonic Aciduria

A notable case involved four infants diagnosed with ethylmalonic aciduria exhibiting symptoms such as chronic diarrhea and neurological impairments . This condition was linked to elevated levels of ethylmalonic acid and its derivatives in urine, highlighting the importance of monitoring such metabolites in diagnosing metabolic disorders.

Case Study 2: Esterase Production in Fungi

In a study investigating the degradation of dibutyl phthalate by Fusarium species, it was found that esterase production was significantly increased in the presence of high concentrations of DBP . This suggests that EMDBE might similarly influence microbial enzyme production, potentially aiding in bioremediation efforts.

特性

IUPAC Name |

dibutyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHANSLELCOANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030823 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-92-4 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。